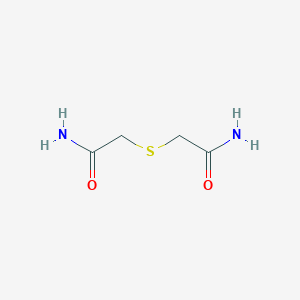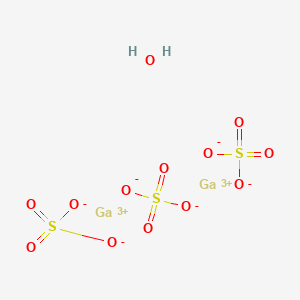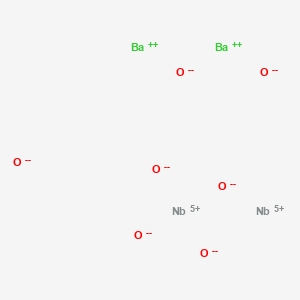![molecular formula C5H14N2O B089395 2-Propanol, 1-[(2-aminoethyl)amino]- CAS No. 123-84-2](/img/structure/B89395.png)
2-Propanol, 1-[(2-aminoethyl)amino]-
Descripción general
Descripción
Synthesis Analysis
- Cardioselective Beta-Adrenergic Blocking Agents : A series of 1-amino-3-aryloxy-2-propanols were synthesized, including 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol. These agents demonstrated cardioselective beta-blockade, highlighting the importance of the (3,4-dimethoxyphenethyl)amino group in these compounds (Hoefle et al., 1975).
Molecular Structure Analysis
- Supramolecular Structures of Co(III) and Cu(II) Complexes : The molecular structure of a novel alcohol and phenol containing polyamine ligand, including its Co(III) and Cu(II) complexes, was studied. These studies provide insights into the molecular structure and coordination geometry of such compounds (Xie et al., 2005).
Chemical Reactions and Properties
- Molecular Structure and Hydrogen Bonding Studies : The molecular structure and hydrogen bonding of 2-aminoethanol, 1-amino-2-propanol, and binary mixtures with water were studied using Fourier Transform Near-Infrared Spectroscopy and Density Functional Theory calculations. These studies reveal the effect of temperature and water content on the molecular structure and hydrogen bonding of these compounds (Haufa & Czarnecki, 2010).
Physical Properties Analysis
- Vibrational Analysis and Structural Implications : The study of 2-amino-1-propanol by matrix-isolation infrared spectroscopy and ab initio calculations revealed different conformational states and the role of intramolecular hydrogen bonding. These findings have implications for understanding the physical properties of this compound (Fausto et al., 2000).
Chemical Properties Analysis
- Beta-Adrenergic Blocking Agents : The synthesis and study of a series of 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols revealed their potency as beta blockers and provided insights into the structure-activity relationships, contributing to the understanding of the chemical properties of these compounds (Lare Ms & Smith Lh, 1982).
Aplicaciones Científicas De Investigación
Structural Studies of Amino Alcohol Salts
Amino alcohols, including 2-amino-1-butanol and 2-amino-2-methyl-1-propanol, when reacted with quinaldinic acid, form salts that exhibit distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to various polymorphs. These compounds were characterized by X-ray analysis on single crystals, revealing insights into the hydrogen bonding patterns and structural motifs. This research highlights the importance of amino alcohols in forming complex structures through hydrogen bonding, which could have implications in materials science and molecular engineering (Podjed & Modec, 2022).
Protective Strategies in Organic Synthesis
The reactivity of benzyltriethylammonium tetrathiomolybdate towards propargyl carbonates over propargyl carbamates has been exploited to develop an orthogonal protection strategy for the hydroxyl and amino functionalities of amino alcohols like 2-amino-1-butanol. This methodology offers a novel protecting strategy where an amine and an alcohol group can be protected simultaneously in one pot, with the potential for selective deprotection of the alcohol group in later synthetic steps. This research contributes to the development of more efficient and selective methods in organic synthesis (Ramesh, Bhat, & Chandrasekaran, 2005).
Synthesis of [Bis(2-aminoethyl)amino]-2-propanol
Chirality and Hydrogen Bonding in Molecular Interactions
Studies on jet-cooled complexes of 2-naphthyl-1-ethanol with amino alcohols, including 1-amino-2-propanol, have highlighted the role of chirality in the competition between inter and intramolecular hydrogen bonds. Chiral discrimination in both electronic and vibrational spectra emphasizes the significance of amino alcohols in studying molecular interactions and the effects of chirality on hydrogen bonding, with potential implications in understanding the behavior of complex molecular systems (Seurre et al., 2004).
Safety And Hazards
The compound is currently withdrawn from the market in Canada and the United States due to the risk for hemorrhagic strokes . It is classified as a flammable liquid (Category 4), acute toxicity, dermal (Category 4), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) aquatic hazard (Category 3) .
Propiedades
IUPAC Name |
1-(2-aminoethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKVFRNCODQPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68072-46-8 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50861764 | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid with a slight ammoniacal odor; [Merck Index] | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21198 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-((2-Aminoethyl)amino)propan-2-ol | |
CAS RN |
123-84-2 | |
| Record name | N-(2-Hydroxypropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1CKV671F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















